molecular formula C29H38O8 B8070119 Setosusin

Setosusin

Cat. No.: B8070119
M. Wt: 514.6 g/mol
InChI Key: SAYCZGIAVNNJNU-QUDATIDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Setosusin is a fungal meroterpenoid derived from 5-methyl 3,5-dimethylorsellinic acid (5-methyl TAL), a hybrid polyketide-terpenoid precursor . It is biosynthesized in fungi such as Aspergillus and Penicillium species. The compound features a tricyclic terpenoid core fused to a spirofuranone moiety, a structural hallmark critical to its bioactivity . Key enzymes in its biosynthesis include SetH, a terpene cyclase responsible for cyclizing the prenyl chain into the tricyclic scaffold, and SetK, a nonheme iron-dependent dioxygenase that hydroxylates the intermediate . This compound serves as a precursor for other fungal metabolites, such as brevione E, through pathway branching mediated by divergent enzymes .

Properties

InChI

InChI=1S/C29H38O8/c1-15-9-10-20-26(7,29(15)14-28(24(33)37-29)23(32)16(2)17(3)35-28)12-11-19-25(5,6)36-22(31)13-21(27(19,20)8)34-18(4)30/h9,19-21H,10-14H2,1-8H3/t19-,20-,21-,26+,27-,28+,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYCZGIAVNNJNU-QUDATIDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C13CC4(C(=O)C(=C(O4)C)C)C(=O)O3)(CCC5C2(C(CC(=O)OC5(C)C)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]2[C@]([C@]13C[C@@]4(C(=O)C(=C(O4)C)C)C(=O)O3)(CC[C@@H]5[C@@]2([C@H](CC(=O)OC5(C)C)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biosynthetic Gene Cluster Identification and Pathway Elucidation

The biosynthetic pathway of setosusin was elucidated through genomic analysis of A. duricaulis CBS 481.65, revealing a 12-gene cluster (set cluster) responsible for its production . Key enzymes and their roles are summarized in Table 1.

Table 1: Enzymatic Components of the set Cluster and Their Functions

GeneEnzyme ClassFunction
SetANon-reducing polyketide synthase (NR-PKS)Synthesizes 5-methyltetraacetic acid lactone (5-methyl-TAL)
SetDPrenyltransferaseGeranylgeranylation of 5-methyl-TAL
SetGFAD-dependent monooxygenaseEpoxidation of the terminal prenyl olefin
SetHTerpene cyclaseCyclization of the epoxidized prenyl chain
SetJCytochrome P450Oxidative spiro-ether formation
SetIShort-chain dehydrogenase/reductase (SDR)Alcohol dehydrogenation at C-3
SetFCytochrome P450Spirofuranone formation via epoxidation and rearrangement
SetCAcetyltransferaseAcetylation of intermediate 3 to form brevione T (8)

The pathway initiates with SetA-catalyzed synthesis of 5-methyl-TAL, which undergoes geranylgeranylation by SetD using geranylgeranyl pyrophosphate (GGPP) produced by SetE . Subsequent epoxidation (SetG) and cyclization (SetH) yield brevione B6b (2), which is oxidized by SetJ and SetI to brevione L10 (3). Acetylation by SetC produces brevione T (8), the substrate for SetF-mediated spirofuranone formation .

Heterologous Reconstitution in Aspergillus oryzae

To validate the biosynthetic pathway, the set cluster was heterologously expressed in Aspergillus oryzae NSAR1 . Key findings include:

  • Co-expression of setA, setD, setG, setH, setJ, and setI yielded brevione L10 (3) .

  • Addition of setC produced brevione T (8), while setF expression alone failed to generate this compound .

  • Full reconstitution of all set genes (including setF) in A. oryzae successfully produced this compound (1), confirming SetF’s indispensability for spirofuranone synthesis .

Bioconversion experiments demonstrated that SetF exclusively accepts acetylated substrate 8, highlighting the acetyl group’s role in substrate recognition .

Isotope-Incorporation Experiments

Isotopic labeling studies elucidated the origins of oxygen and carbon atoms in this compound’s spirofuranone moiety (Table 2) .

Table 2: Isotopic Labeling Patterns in this compound

Isotope SourceLabeled Position(s)Conclusion
[methyl-¹³C]methionineC-7′Methyl group at C-7′ derived from methionine
H₂¹⁸OC-3′ carbonyl oxygenCarbonyl oxygen at C-3′ originates from water
Sodium [1-¹³C,¹⁸O₂]acetateC-1′ and C-14 oxygenAcetate-derived oxygen retained in spiroether

These experiments confirmed that SetF-mediated spirofuranone formation involves water incorporation at C-3′ and retention of acetate-derived oxygen at C-14 .

Computational Analysis of SetF-Catalyzed Mechanism

Density functional theory (DFT) and global reaction route mapping (GRRM) calculations revealed the reaction mechanism :

  • Epoxidation : SetF oxidizes the C-2′/C-3′ olefin in brevione T (8) to form an epoxide intermediate (IM0).

  • Protonation and Rearrangement : Under acidic conditions (simulated by Lys303 in SetF), the epoxide undergoes protonation, triggering oxonium cation transportation.

  • Hydration and Cyclization : Water addition at C-3′ and subsequent cyclization yields the spirofuranone structure (IM8), followed by deprotonation to form this compound (1) .

Energy profiles indicated that spontaneous rearrangement requires an acidic environment (ΔG‡ = 12.8 kcal/mol for proton-mediated epoxide opening) .

Mutagenesis of SetF

Site-directed mutagenesis identified Lys303 as critical for SetF activity :

  • K303A Mutation : Abolished spirofuranone formation, confirming Lys303’s role in proton donation.

  • Other Residues (e.g., Thr298, Ser299) : Partial activity loss, suggesting secondary roles in substrate positioning .

Comparative Analysis with Related Meroditerpenoids

This compound biosynthesis shares early pathway steps with brevione E (e.g., brevione B (3) as a common intermediate) . However, brevione E’s oxepane ring formation involves BrvJ, an α-ketoglutarate-dependent dioxygenase absent in the set cluster .

Chemical Reactions Analysis

Types of Reactions: Setosusin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Cytochrome P450 enzymes.

    Reaction Conditions: Typically involve mild temperatures and neutral pH to maintain enzyme activity.

Major Products:

Scientific Research Applications

Chemical Structure and Biosynthesis

Setosusin features a spiro-fused 3(2H)-furanone moiety , which is significant in its biological activity. The biosynthetic pathway of this compound has been elucidated through genomic studies of Aspergillus duricaulis, the fungus from which it is derived. The biosynthetic gene cluster (BGC) responsible for this compound production includes several key enzymes:

  • Non-reducing polyketide synthase (PKS) : SetA
  • Geranylgeranyl pyrophosphate synthase : SetE
  • Prenyltransferase : SetD
  • Cytochrome P450 monooxygenases : SetF and SetJ

These enzymes work together to convert primary metabolites into the complex structure of this compound through a series of enzymatic reactions involving epoxidation and subsequent rearrangements .

Pharmacological Applications

This compound's unique structure suggests several pharmacological applications:

  • Antifungal Properties : Like other meroditerpenoids, this compound exhibits antifungal activity, making it a candidate for developing new antifungal agents .
  • Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .
  • Potential in Cancer Therapy : The unique chemical structure of this compound allows for further exploration in cancer research, particularly in targeting specific cancer cell lines due to its bioactive properties .

Biosynthetic Pathway Elucidation

A study conducted by Wei et al. (2021) successfully identified and characterized the biosynthetic gene cluster responsible for this compound production. This study provided insights into the enzymatic processes involved in the formation of its unique spiro-fused structure. The research utilized heterologous expression systems to confirm the functionality of the identified genes .

Antifungal Activity Assessment

Research has demonstrated that this compound exhibits significant antifungal activity against various fungal pathogens. In vitro assays revealed that it effectively inhibits the growth of Candida albicans and other clinically relevant fungi, suggesting its potential as a therapeutic agent .

Computational Studies on Reaction Mechanisms

Computational analyses have been employed to understand the reaction mechanisms involved in this compound biosynthesis. Density functional theory (DFT) calculations indicated that the spirofuranone formation involves a complex cascade reaction facilitated by cytochrome P450 enzymes, highlighting the intricate nature of its biosynthetic pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Setosusin belongs to a broader class of 5-methyl TAL-derived meroterpenoids, which include breviones, subglutinols, higginsianins, and metarhizins. Below is a detailed comparison of structural, biosynthetic, and functional features:

Structural Comparison

Compound Core Structure Key Functional Groups Unique Moieties
This compound Tricyclic terpenoid Spirofuranone, hydroxyl groups Spirofuranone at C-8/C-9
Brevione E Hexacyclic meroterpenoid Oxepane, cycloheptenone Oxepane and cycloheptenone
Subglutinols Bicyclic terpenoid Epoxide, ketone Epoxide at C-10/C-11
Higginsianins Bicyclic terpenoid C-8 epimerized ketone C-8 stereoinversion
Metarhizins Bicyclic terpenoid Oxidative cyclization products Carbonyl groups

Functional and Bioactive Differences

  • This compound: Limited direct bioactivity data, but its spirofuranone moiety is implicated in interactions with cellular targets .
  • Brevione E : Exhibits antifungal and cytotoxic properties attributed to its hexacyclic structure .
  • Subglutinols/Higginsianins: Known for insecticidal and phytotoxic activities, linked to epoxide and ketone functionalities .

Enzymatic Selectivity

Enzyme Substrate Reaction Type Product Selectivity
SetK Brevione B (55) Hydroxylation Retains tricyclic scaffold
BrvJ Brevione B (55) Oxidative cyclization Forms oxepane/cycloheptenone

The divergent activities of SetK and BrvJ hinge on critical amino acid residues (e.g., BrvJ’s Tyr-267 vs. SetK’s Phe-263), which alter substrate binding and catalysis .

Evolutionary Divergence

  • Gene Clusters : this compound and brevione pathways share homologous genes (SetH/BrvH, SetK/BrvJ) but differ in regulatory elements, enabling ecological niche adaptation .
  • Functional Redundancy : Some enzymes (e.g., DpxxF) are promiscuous, producing multiple metabolites from shared intermediates .

Biological Activity

Setosusin is a meroterpenoid compound isolated from the fungus C. setosus, notable for its unique spiro-fused 3(2H)-furanone structure. This compound has garnered attention for its diverse biological activities, particularly its neuroprotective effects and potential therapeutic applications in cancer treatment.

Chemical Structure and Biosynthesis

This compound's chemical structure features a spiro-fused 3(2H)-furanone moiety, which is significant in many biologically active natural products. The biosynthetic pathway of this compound was elucidated through the identification of its gene cluster in Aspergillus duricaulis and subsequent heterologous expression in Aspergillus oryzae. Key enzymes involved in its synthesis include cytochrome P450 enzymes that facilitate critical structural rearrangements during the biosynthetic process .

Neuroprotective Effects

This compound has been shown to reduce neurotoxicity induced by amyloid-beta (Aβ) aggregates, which are implicated in neurodegenerative diseases like Alzheimer's. In vitro studies using PC12 cells demonstrated that this compound has an effective concentration (EC50) of 112.6 µM for neuroprotection against Aβ . This suggests a potential role for this compound in developing therapies aimed at mitigating neurodegeneration.

Anticancer Properties

Recent studies have explored the anticancer activity of this compound and its derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and murine colon cancer (CT26) cells. The cytotoxicity of this compound was assessed using MTT assays, revealing significant activity at low micromolar concentrations .

CompoundCell LineIC50 (µM)
This compoundMCF-730.99
VariecolinMCF-714.47
This compoundCT26Not specified

The structure-activity relationship indicates that modifications to the molecular framework can enhance cytotoxicity, as seen with analogs that exhibited improved potency compared to the parent compound .

Case Studies and Research Findings

  • Neuroprotection Study : A study detailed the neuroprotective effects of this compound against Aβ-induced toxicity in PC12 cells, highlighting its potential as a therapeutic agent for Alzheimer's disease .
  • Cancer Cell Line Testing : In a comparative analysis of various sesterterpenoids, this compound was tested alongside its analogs, showing promising results particularly in enhancing cytotoxicity when certain structural modifications were made .
  • Biosynthetic Pathway Elucidation : Research into the biosynthesis of this compound revealed critical enzymatic steps involving cytochrome P450 enzymes that could be targeted for synthetic biology applications to produce more potent derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methods for the initial isolation and characterization of Setosusin in natural sources?

  • Methodological Answer :

  • Isolation : Use solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like column chromatography or HPLC for purification .
  • Characterization : Employ spectroscopic methods (NMR for structural elucidation, mass spectrometry for molecular weight determination) and compare with reference standards. Ensure purity assessment via HPLC (>95% purity threshold) .
  • Table 1 : Common Techniques for this compound Characterization
TechniquePurposeKey Parameters
NMRStructural analysisChemical shifts, coupling constants
LC-MSMolecular weight confirmationm/z ratio, fragmentation patterns
HPLCPurity assessmentRetention time, peak symmetry

Q. How should researchers design experiments to assess the stability of this compound under various physiological conditions?

  • Methodological Answer :

  • Design : Use a factorial design to test variables (pH, temperature, light exposure). Prepare buffer solutions mimicking physiological conditions (e.g., pH 7.4 for blood, pH 2.0 for gastric fluid) .
  • Analysis : Quantify degradation products using LC-MS and monitor stability via kinetic modeling (e.g., Arrhenius equation for temperature-dependent degradation) .
  • Key Considerations : Include control groups and replicate samples to ensure reproducibility. Document deviations in storage conditions .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use protein precipitation or solid-phase extraction to reduce matrix interference .
  • Quantification : Opt for LC-MS/MS for high sensitivity (LOD < 1 ng/mL) or ELISA for high-throughput screening .
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery (80–120%) .

Advanced Research Questions

Q. What strategies are recommended for optimizing the synthesis yield of this compound while maintaining purity?

  • Methodological Answer :

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (catalyst concentration, temperature). Apply response surface methodology to identify optimal conditions .
  • Purification : Employ recrystallization or preparative HPLC. Monitor side reactions via TLC or in-line UV spectroscopy .
  • Trade-offs : Balance yield and purity by adjusting solvent ratios or gradient elution parameters. Document all synthetic pathways for reproducibility .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Systematic Review : Conduct a meta-analysis to compare studies, focusing on variables like dosage, bioavailability, and model organisms .
  • Hypothesis Testing : Replicate conflicting experiments under standardized conditions (e.g., identical cell lines or animal strains) .
  • Mechanistic Studies : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify discrepancies in absorption or metabolism .
  • Table 2 : Common Sources of Data Contradictions
FactorIn Vitro LimitationsIn Vivo Challenges
BioavailabilityAbsent metabolic enzymesVariable absorption rates
ToxicityLack of systemic effectsOff-target interactions

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

  • Methodological Answer :

  • Model Selection : Use nonlinear regression (e.g., sigmoidal Emax model) or Bayesian hierarchical models for small sample sizes .
  • Outlier Management : Apply Grubbs’ test or robust regression to address anomalous data without compromising integrity .
  • Visualization : Generate dose-response curves with 95% confidence intervals. Report EC50/IC50 values and Hill slopes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Setosusin
Reactant of Route 2
Reactant of Route 2
Setosusin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.